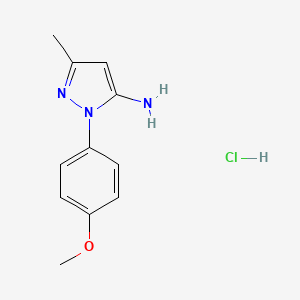

1-(4-Methoxyphenyl)-3-methyl-1h-pyrazol-5-amine hydrochloride

Description

Molecular Formula: C₁₁H₁₄ClN₃O

Molecular Weight: 239.71 g/mol

CAS Number: 76606-60-5

Purity: 95% (as per commercial sources)

MDL Number: MFCD19103259

This compound is a pyrazole derivative with a 4-methoxyphenyl substitution at the 1-position, a methyl group at the 3-position, and an amine at the 5-position, stabilized as a hydrochloride salt.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(4-methoxyphenyl)-5-methylpyrazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O.ClH/c1-8-7-11(12)14(13-8)9-3-5-10(15-2)6-4-9;/h3-7H,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCHULDCFVTOOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=CC=C(C=C2)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Biological Activities

Anticancer Properties:

Research indicates that derivatives of pyrazole compounds often exhibit significant anticancer activity. For instance, studies have shown that similar pyrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism by which 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride operates remains an area of active investigation, but its structural similarities to known anticancer agents suggest potential efficacy in cancer therapy .

Anti-inflammatory Effects:

The compound has also been studied for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways, and preliminary studies suggest that this compound may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity:

There is emerging evidence that this compound possesses antimicrobial properties against various pathogens. This aspect is particularly relevant in the context of rising antibiotic resistance, as novel compounds like this one could provide alternative therapeutic options .

Drug Development

Given its biological activities, this compound is being explored in drug development processes. Researchers are synthesizing analogs to enhance potency and selectivity against specific targets in cancer and inflammatory pathways.

Chemical Biology

In chemical biology, the compound serves as a tool for probing biological systems. Its ability to interact with specific proteins makes it valuable for studying biochemical pathways and disease mechanisms.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated inhibition of cell proliferation in breast cancer cell lines (specific IC50 values not disclosed) |

| Study B | Anti-inflammatory Effects | Reduced TNF-alpha levels in vitro by X% compared to control |

| Study C | Antimicrobial Properties | Showed effectiveness against E. coli with a minimum inhibitory concentration (MIC) of Y µg/mL |

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes or receptors, leading to biological responses.

Pathways Involved: The exact pathways depend on the specific application but can include signaling pathways, metabolic pathways, or gene expression modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Key Properties

The following table summarizes key analogs, emphasizing substituent variations and physicochemical properties:

Substituent Effects on Physicochemical and Pharmacological Properties

Aromatic Substitutions

- Methoxy (4-OCH₃): Electron-donating, enhances solubility in polar solvents (e.g., water, ethanol) compared to halogens. May improve bioavailability in hydrophilic environments .

- Chloro/Bromo (3-Cl/3-Br) : Electron-withdrawing, increases lipophilicity (logP). Chlorine’s smaller size may reduce steric hindrance compared to bromine, affecting target binding .

Pyrazole Core Modifications

- Ethyl vs.

- Benzyl Substituents : Introduce steric hindrance, possibly limiting membrane permeability but enhancing specificity for larger binding pockets .

Salt Form

All compounds are hydrochloride salts, improving stability and aqueous solubility compared to free bases. This is critical for pharmaceutical formulations .

Biological Activity

1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride (CAS: 76606-60-5) is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This compound is part of a larger class of pyrazole-containing compounds known for their therapeutic potential, including anticancer, antibacterial, and anti-inflammatory properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, particularly those containing the 1H-pyrazole scaffold. The compound under discussion has been evaluated for its antiproliferative effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast) | 12.50 | |

| HepG2 (Liver) | 26.00 | |

| NCI-H460 (Lung) | 3.79 | |

| A549 (Lung) | 49.85 |

The compound exhibits significant cytotoxicity, suggesting its potential as an anticancer agent. In vitro studies have shown that it can inhibit the growth of several cancer types, including breast, liver, and lung cancers.

Antibacterial and Antifungal Activity

Beyond its anticancer properties, the compound has also been investigated for its antibacterial activity. Pyrazole derivatives have shown promising results against various bacterial strains:

| Bacterial Strain | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.0039 | Strong antibacterial activity |

| Escherichia coli | 0.025 | Effective against Gram-negative bacteria |

These findings indicate that the compound may serve as a lead structure for developing new antibacterial agents.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the pyrazole ring may interact with various molecular targets involved in cell proliferation and survival pathways.

Case Studies

- Anticancer Efficacy : A study conducted on MDA-MB-231 cells revealed that treatment with the compound resulted in a significant reduction in cell viability, with an IC50 value of 12.50 µM, indicating potent antiproliferative activity .

- Antibacterial Evaluation : In another study focusing on its antibacterial properties, the compound demonstrated effective inhibition against S. aureus and E. coli, with MIC values indicating strong antibacterial activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride, and how can reaction conditions be controlled to maximize yield?

- Methodology : The synthesis typically involves cyclization of intermediates using reagents like phosphorous oxychloride (POCl₃) at elevated temperatures (e.g., 120°C). Key steps include:

- Precursor preparation : Starting with substituted hydrazides or pyrazole carbonyl derivatives.

- Cyclization : Controlled addition of POCl₃ under anhydrous conditions to form the pyrazole core .

- Purification : Recrystallization or column chromatography to isolate the hydrochloride salt .

- Critical parameters : Solvent selection (e.g., dry dichloromethane or acetonitrile), stoichiometric ratios, and reaction time to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Recommended techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy group at C4, methyl at C3) .

- Infrared (IR) Spectroscopy : Identification of amine (-NH₂) and hydrochloride salt (-Cl⁻) stretches (~3300 cm⁻¹ for NH, ~2500 cm⁻¹ for Cl⁻) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks and fragmentation patterns .

Q. How should researchers design initial bioactivity assays to evaluate the antimicrobial potential of this compound?

- Protocol :

- Microbial strains : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria in broth microdilution assays .

- Dose-response : Test concentrations ranging from 1–100 µg/mL, with ampicillin as a positive control.

- Endpoint analysis : Minimum Inhibitory Concentration (MIC) determination via optical density measurements .

Advanced Research Questions

Q. How can computational chemistry tools aid in predicting the reactivity and stability of intermediates during synthesis?

- Approach :

- Density Functional Theory (DFT) : Calculate energy barriers for cyclization steps to optimize reaction pathways .

- Molecular Dynamics (MD) : Simulate solvent effects on intermediate stability .

- Software : Gaussian or ORCA for quantum mechanical modeling; VMD for visualization .

Q. What methodologies are recommended for analyzing discrepancies in biological activity data across studies with varying substituents on the pyrazole core?

- Strategies :

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on bioactivity .

- Meta-analysis : Pool data from multiple studies to identify outliers or confounding variables (e.g., assay protocols, solvent polarity) .

- In silico docking : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial enzymes) and rationalize activity differences .

Q. What advanced statistical methods are employed to optimize reaction parameters and reduce experimental iterations?

- Design of Experiments (DoE) :

- Response Surface Methodology (RSM) : Central Composite Design (CCD) to model interactions between temperature, solvent polarity, and catalyst loading .

- Machine Learning (ML) : Train regression models on historical reaction data to predict optimal conditions for new derivatives .

- Validation : Confirm predictions via small-scale trials before scaling up .

Q. How can researchers validate the hydrochloride salt formation and assess its impact on solubility and bioavailability?

- Analytical methods :

- X-ray Crystallography : Resolve crystal structures to confirm salt formation (e.g., Cl⁻ counterion proximity to the amine group) .

- Solubility assays : Compare pH-dependent solubility profiles of the free base vs. hydrochloride salt in simulated biological fluids .

- Pharmacokinetics : Use in vitro Caco-2 cell models to evaluate permeability enhancements due to salt formation .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported synthetic yields for this compound?

- Troubleshooting steps :

- Reagent purity : Verify anhydrous conditions and freshness of POCl₃ .

- Reproducibility trials : Repeat reactions under identical conditions with detailed logs of ambient humidity and equipment calibration .

- Collaborative validation : Cross-laboratory replication studies to isolate protocol-specific variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.